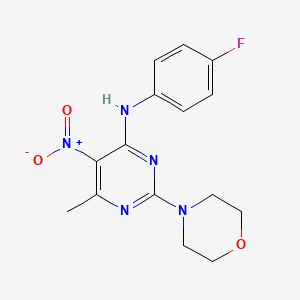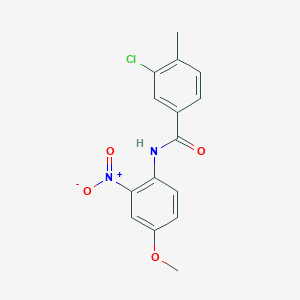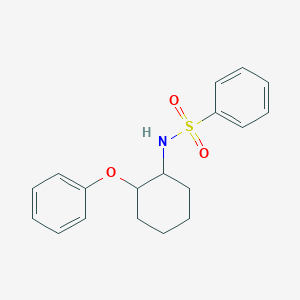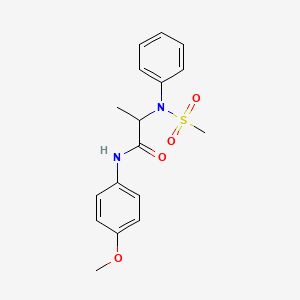![molecular formula C25H31NO4 B3971608 2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B3971608.png)
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-methylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with N-[(4-tert-butylphenyl)carbonyl]valine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: This compound shares structural similarities and is used in the production of antioxidants and UV absorbers.
2,4,6-Tri-tert-butylphenyl: Known for its stabilization properties in organometallic complexes.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate stands out due to its unique combination of aromatic and aliphatic components, making it versatile for various applications. Its specific structure allows for targeted interactions in biochemical and industrial processes.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-16(2)22(24(29)30-15-21(27)18-9-7-17(3)8-10-18)26-23(28)19-11-13-20(14-12-19)25(4,5)6/h7-14,16,22H,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAGCYIOFWJMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3971553.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)

![Oxalic acid;phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B3971601.png)
![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)

![2-(4-methylphenyl)-2-oxoethyl N-[(4-nitrophenyl)carbonyl]phenylalaninate](/img/structure/B3971606.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3971612.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)

